molecular formula C16H15FN2O5S2 B15106309 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B15106309
M. Wt: 398.4 g/mol
InChI Key: BYUZPUFXGQTRNS-QPEQYQDCSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C16H15FN2O5S2 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide (CAS Number: 902037-05-2) is a hybrid compound that integrates a tetrahydrothiophene moiety and a thiazolidinone framework. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C17H17FN2O5S2C_{17}H_{17}FN_2O_5S_2, with a molecular weight of approximately 412.5 g/mol. The structure includes functional groups that are known to influence biological activity, such as dioxo and amide linkages.

PropertyValue
Molecular FormulaC17H17FN2O5S2C_{17}H_{17}FN_2O_5S_2
Molecular Weight412.5 g/mol
CAS Number902037-05-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including those similar to this compound. For instance, compounds with similar scaffolds demonstrated significant cytotoxicity against various cancer cell lines:

  • MCF7 (Breast Cancer) : IC50 values around 0.31 µM were reported for related compounds, indicating strong antiproliferative effects .
  • NCI 60 Cell Line Screen : Compounds exhibited varying sensitivities across different cancer types, with some showing GI50 values below 0.01 µM in leukemia and colon cancer cell lines .

The mechanism by which these compounds exert their anticancer effects includes:

  • Induction of DNA damage .
  • Cell cycle arrest in the G2/M phase.
  • Activation of apoptotic pathways via caspase activation .

Antimicrobial Activity

Thiazolidinone derivatives have also been studied for their antimicrobial properties. The compound's structural features suggest potential efficacy against various pathogens:

  • Antibacterial Activity : Similar compounds have shown activity against both gram-positive and gram-negative bacteria. For example, derivatives exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/ml against specific strains .

Case Studies

  • Study on Thiazolidinone Derivatives : A comprehensive review highlighted that compounds with thiazolidinone cores demonstrated a wide range of biological activities including antidiabetic and antioxidant effects . The modifications made to the thiazolidinone structure significantly impacted their biological profiles.
  • Hybrid Molecule Research : Research focusing on hybrid molecules containing thiazolidinone structures indicated promising results in anticancer assays against multiple cell lines, reinforcing the need for further exploration into their therapeutic potential .

Properties

Molecular Formula

C16H15FN2O5S2

Molecular Weight

398.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C16H15FN2O5S2/c17-12-4-2-1-3-10(12)7-13-15(21)19(16(22)25-13)8-14(20)18-11-5-6-26(23,24)9-11/h1-4,7,11H,5-6,8-9H2,(H,18,20)/b13-7-

InChI Key

BYUZPUFXGQTRNS-QPEQYQDCSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=O

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=O

Origin of Product

United States

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